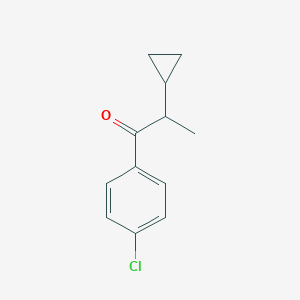

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-cyclopropylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c1-8(9-2-3-9)12(14)10-4-6-11(13)7-5-10/h4-9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWCURGZPQWMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542027 | |

| Record name | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123989-29-7 | |

| Record name | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123989-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123989297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a chemical intermediate of significant interest, primarily recognized for its role in the synthesis of potent fungicides. Its chemical structure, featuring a chlorophenyl group, a cyclopropyl moiety, and a ketone functional group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its relevance in broader biochemical pathways.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. This data is essential for its handling, characterization, and application in a laboratory or industrial setting.

| Property | Value |

| IUPAC Name | 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one |

| CAS Number | 123989-29-7 |

| Molecular Formula | C₁₂H₁₃ClO |

| Molecular Weight | 208.68 g/mol |

| Appearance | Light yellow liquid |

| Density | 1.18 - 1.2 ± 0.1 g/cm³ |

| Boiling Point | 310.3 ± 15.0 °C at 760 mmHg (Predicted) |

| Flash Point | 166.7 ± 11.5 °C |

| Vapor Pressure | 0.000607 mmHg at 25°C |

| Refractive Index | 1.565 |

| LogP | 3.9 at 25°C and pH 8.5 |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Several synthetic routes for 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one have been reported, primarily in patent literature. Below are detailed methodologies for two common approaches.

Method 1: Alkylation of a Ketone Precursor

This method involves the alkylation of 4-chlorophenyl cyclopropyl methyl ketone.

-

Step 1: Preparation of 4-chlorophenyl cyclopropyl methyl ketone: This precursor can be synthesized via the reaction of cyclopropyl acetyl chloride with chlorobenzene.

-

Step 2: Alkylation: 4-chlorophenyl cyclopropyl methyl ketone is reacted with sodium hydride and methyl iodide to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone[1].

Method 2: From 1-cyclopropyl chloroethane

This synthetic pathway utilizes 1-cyclopropyl chloroethane as a starting material.

-

Step 1: Synthesis of 1-cyclopropyl chloroethane: Cyclopropyl methyl ketone is reduced to 1-cyclopropyl ethanol, which is then chlorinated to produce 1-cyclopropyl chloroethane[1].

-

Step 2: Reaction with 4-chlorophenylacetonitrile: 1-Cyclopropyl chloroethane reacts with 4-chlorophenylacetonitrile to form 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile[1].

-

Step 3: Oxidation: The resulting nitrile is then oxidized to produce 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone[1].

General Protocol for the Determination of Physical and Chemical Properties

-

Solubility Determination:

-

To a test tube containing a small, measured amount of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, add a measured volume of the solvent to be tested (e.g., water, ethanol, acetone, hexane) in small increments.

-

After each addition, vigorously agitate the mixture and observe for dissolution.

-

The solubility can be qualitatively determined as soluble, partially soluble, or insoluble. For quantitative analysis, continue adding the solute to a known volume of solvent until saturation is reached, then filter and weigh the undissolved material.

-

-

Melting Point Determination (if applicable for a solid derivative):

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[2][3][4][5]

-

-

Spectral Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, splitting patterns, and integration values provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl), and the IR spectrum is recorded. The absorption bands indicate the presence of specific functional groups.

-

Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, where it is ionized. The resulting mass-to-charge ratio of the molecular ion and its fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

-

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, based on the common synthetic methodologies.

Caption: Generalized workflow for the synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one.

Signaling Pathway: Mechanism of Action of Cyproconazole

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a key intermediate in the synthesis of the fungicide cyproconazole. Cyproconazole belongs to the triazole class of fungicides and acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6][7][8] The following diagram illustrates this mechanism of action.

Caption: Cyproconazole inhibits the 14-alpha-demethylase enzyme, disrupting ergosterol biosynthesis.

References

In-Depth Technical Guide to the Structure Elucidation of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, with the chemical formula C₁₂H₁₃ClO, is a significant chemical intermediate.[1][2] Its primary application lies in the agrochemical industry as a precursor for the synthesis of cyproconazole, a broad-spectrum fungicide used to protect a variety of crops.[3][4] The purity and structural integrity of this intermediate are crucial for the efficacy and safety of the final fungicidal product. Therefore, its thorough characterization is of utmost importance. This guide aims to provide a detailed technical resource for researchers and professionals involved in the synthesis and analysis of this compound and related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 123989-29-7 | [1][5] |

| Molecular Formula | C₁₂H₁₃ClO | [1][2] |

| Molecular Weight | 208.68 g/mol | [2] |

| IUPAC Name | 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one | [2] |

| Boiling Point (Predicted) | 310.3 ± 15.0 °C | [6] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [6] |

| Flash Point (Predicted) | 166.7 ± 11.5 °C | [6] |

Synthesis Overview

Several synthetic routes for 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one have been reported, primarily in patent literature. A common approach involves the reaction of a suitable chlorophenyl derivative with a cyclopropyl-containing synthon. One documented method is the Homer-Wadsworth-Emmons reaction using α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone, followed by hydrolysis.[7] Another patent describes a process starting from 2-(4-chlorphenyl)-3-cyclopropyl-2-crotononitrile.[3] The synthesis workflow is conceptually illustrated in the diagram below.

Caption: A generalized workflow for the synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one.

Structural Elucidation

The structural confirmation of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one relies on a combination of spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the different proton environments in the molecule. The predicted chemical shifts are summarized in Table 2.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclopropyl (CH₂) | 0.2 - 0.8 | Multiplet | 4H |

| Cyclopropyl (CH) | 0.9 - 1.4 | Multiplet | 1H |

| Methyl (CH₃) | 1.2 - 1.5 | Doublet | 3H |

| Methine (CH) | 3.0 - 3.5 | Multiplet | 1H |

| Aromatic (Ar-H) | 7.4 - 7.5 | Doublet | 2H |

| Aromatic (Ar-H) | 7.9 - 8.1 | Doublet | 2H |

-

The protons on the cyclopropyl ring are expected to appear in the upfield region (0.2-1.4 ppm) due to the shielding effect of the ring current.

-

The methyl protons will likely appear as a doublet due to coupling with the adjacent methine proton.

-

The methine proton, being adjacent to both the cyclopropyl group and the carbonyl group, is expected to be deshielded and appear around 3.0-3.5 ppm.

-

The aromatic protons on the 4-chlorophenyl ring will likely appear as two doublets in the downfield region (7.4-8.1 ppm), characteristic of a para-substituted benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The predicted chemical shifts are presented in Table 3.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl (CH₂) | 5 - 15 |

| Cyclopropyl (CH) | 15 - 25 |

| Methyl (CH₃) | 15 - 25 |

| Methine (CH) | 45 - 55 |

| Aromatic (C-Cl) | 138 - 142 |

| Aromatic (CH) | 128 - 132 |

| Aromatic (C-C=O) | 135 - 140 |

| Carbonyl (C=O) | 195 - 205 |

-

The cyclopropyl and methyl carbons are expected in the upfield region.

-

The methine carbon, attached to the carbonyl group, will be significantly downfield.

-

The aromatic carbons will appear in the typical range of 128-142 ppm.

-

The carbonyl carbon will have the most downfield chemical shift, expected in the range of 195-205 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is useful for identifying the functional groups present in the molecule. The predicted characteristic absorption bands are listed in Table 4.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Aryl Ketone) | 1690 - 1670 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-Cl | 1100 - 1000 | Strong |

-

A strong absorption band in the region of 1690-1670 cm⁻¹ is characteristic of the C=O stretching vibration of an aryl ketone, with the conjugation to the aromatic ring lowering the frequency compared to a saturated ketone.[8][9]

-

The C-H stretching vibrations for the aromatic and aliphatic protons are expected just above and below 3000 cm⁻¹, respectively.

-

The presence of the C-Cl bond is expected to give a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted major fragments are shown in Table 5.

| m/z | Predicted Fragment Ion |

| 208/210 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 139/141 | [Cl-C₆H₄-CO]⁺ (Acylium ion) |

| 111/113 | [Cl-C₆H₄]⁺ |

| 69 | [C₅H₉]⁺ (Cyclopropyl-ethyl fragment) |

-

The molecular ion peak is expected at m/z 208, with a characteristic M+2 peak at m/z 210 with approximately one-third the intensity, confirming the presence of one chlorine atom.[10]

-

A major fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the adjacent methine carbon, leading to the formation of the stable 4-chlorobenzoyl cation (m/z 139/141).[10][11]

-

Further fragmentation of the acylium ion by loss of CO would yield the 4-chlorophenyl cation (m/z 111/113).

Caption: 2D structure of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one.

Experimental Protocols

The following sections provide detailed, generalized protocols for the spectroscopic analysis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Process the FID with an appropriate window function and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition (GC-MS with EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and separated on the GC column. A typical column would be a non-polar capillary column (e.g., DB-5ms).

-

The separated components elute from the GC column and enter the mass spectrometer's ion source.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Role in Fungicide Synthesis

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a crucial building block in the synthesis of cyproconazole. Cyproconazole is a triazole fungicide that functions by inhibiting the C14-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. The synthesis of cyproconazole from 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one typically involves further chemical transformations to introduce the triazole moiety and create the final active ingredient.[4]

Caption: The role of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one in the synthesis and action of cyproconazole.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one. While experimental spectroscopic data is not widely published, a comprehensive set of predicted data for ¹H NMR, ¹³C NMR, FT-IR, and MS has been presented, based on established principles and data from analogous structures. The provided experimental protocols offer a practical guide for the analysis of this compound. Understanding the structure and purity of this key intermediate is vital for ensuring the quality and efficacy of the important fungicide, cyproconazole.

References

- 1. echemi.com [echemi.com]

- 2. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | C12H13ClO | CID 13488619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 4. CN101798290A - Method for synthesizing chiral cyproconazole - Google Patents [patents.google.com]

- 5. 123989-29-7|1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one|BLD Pharm [bldpharm.com]

- 6. CAS#:123989-29-7 | 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | Chemsrc [chemsrc.com]

- 7. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Spectroscopic and Synthetic Profile of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for the compound 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a key intermediate in the synthesis of various fine chemicals. Due to the limited availability of directly measured experimental spectra in public databases, this guide presents predicted spectral data based on the compound's structure, alongside detailed, generalized experimental protocols for its synthesis and characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. These predictions are based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, and are intended to serve as a reference for researchers working with this or structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | Doublet | 2H | Ar-H (ortho to C=O) |

| 7.45 | Doublet | 2H | Ar-H (meta to C=O) |

| 3.20 | Quartet | 1H | CH-C=O |

| 1.25 | Doublet | 3H | CH₃ |

| 0.90 - 1.10 | Multiplet | 1H | Cyclopropyl-CH |

| 0.40 - 0.60 | Multiplet | 2H | Cyclopropyl-CH₂ |

| 0.10 - 0.30 | Multiplet | 2H | Cyclopropyl-CH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 200.5 | C=O |

| 139.0 | Ar-C (ipso to C=O) |

| 135.5 | Ar-C (ipso to Cl) |

| 129.5 | Ar-CH (ortho to C=O) |

| 128.9 | Ar-CH (meta to C=O) |

| 52.0 | CH-C=O |

| 16.0 | CH₃ |

| 11.0 | Cyclopropyl-CH |

| 5.0 | Cyclopropyl-CH₂ |

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3000 | Medium | C-H stretch (Aromatic, Cyclopropyl) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1685 | Strong | C=O stretch (Aryl ketone) |

| 1590 | Medium | C=C stretch (Aromatic ring) |

| 1090 | Strong | C-Cl stretch |

| 830 | Strong | C-H bend (p-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | 100 / 33 | [M]⁺ (Molecular ion, ³⁵Cl/³⁷Cl isotopes) |

| 139/141 | 80 | [Cl-C₆H₄-CO]⁺ |

| 111/113 | 40 | [Cl-C₆H₄]⁺ |

| 69 | 50 | [C₅H₉]⁺ (from cyclopropylpropyl fragment) |

| 41 | 60 | [C₃H₅]⁺ (Cyclopropyl) |

Ionization Mode: Electron Ionization (EI)

Synthesis and Characterization Workflow

The synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one can be achieved through various routes. A common method involves the Friedel-Crafts acylation of chlorobenzene with 2-cyclopropylpropionyl chloride. The subsequent characterization workflow is crucial for confirming the structure and purity of the synthesized compound.

Caption: Flowchart of the synthesis and spectroscopic characterization of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one.

Experimental Protocols

Detailed methodologies for the synthesis and key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and available instrumentation.

Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane at 0 °C under a nitrogen atmosphere, a solution of 2-cyclopropylpropionyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise.

-

Addition of Chlorobenzene: After stirring for 15 minutes, chlorobenzene (1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon atoms.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a dilute solution of the compound in a suitable solvent (e.g., chloroform) can be prepared, and a drop of the solution is cast onto a salt plate, allowing the solvent to evaporate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates (or the solvent) is acquired first and automatically subtracted from the sample spectrum.

-

Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

-

Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum shows the relative abundance of different fragments. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.

Spectroscopic and Spectrometric Analysis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental protocols, and workflow visualizations to facilitate research and development.

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a ketone derivative of significant interest in synthetic organic chemistry. Accurate and detailed analytical data are crucial for its identification, characterization, and quality control. This guide presents ¹H NMR, predicted ¹³C NMR, and Electron Impact Mass Spectrometry (EIMS) data, along with standardized protocols for data acquisition.

Spectroscopic and Spectrometric Data

The following tables summarize the quantitative NMR and MS data for 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.18-7.22 | m | 4H | Aromatic protons (C₆H₄) |

| 3.50 | s | 3H | Methine proton (-CH) |

| 1.72 | s | 3H | Methyl protons (-CH₃) |

| 0.90 | m | 1H | Cyclopropyl methine proton |

| 0.12-0.40 | m | 4H | Cyclopropyl methylene protons |

Solvent: Chloroform-d (CDCl₃) Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~200 | Carbonyl carbon (C=O) |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic C-C=O |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~55 | Methine carbon (-CH) |

| ~20 | Methyl carbon (-CH₃) |

| ~15 | Cyclopropyl methine carbon |

| ~5 | Cyclopropyl methylene carbons |

Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.

Table 3: Mass Spectrometry (EIMS) Data

| m/z | Ion |

| 224 | [M+2]⁺ |

| 222 | [M]⁺ |

Molecular Formula: C₁₂H₁₃ClO Molecular Weight: 208.68 g/mol

Experimental Protocols

The following are detailed methodologies for the acquisition of the NMR and MS data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Predicted Protocol):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. A Fourier transform was applied, followed by phase and baseline correction. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Electron Impact Mass Spectrometry (EIMS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron impact ionization source.

Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC inlet.

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

Data Analysis: The mass spectrum of the compound was obtained from the corresponding chromatographic peak. The molecular ion peaks ([M]⁺ and [M+2]⁺) were identified, and the fragmentation pattern was analyzed to confirm the structure. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is observed in the molecular ion region.

Visualizations

The following diagrams illustrate the key workflows and relationships in the analysis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one.

Caption: Workflow for the spectroscopic and spectrometric analysis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one.

Caption: Proposed primary mass fragmentation pathway for 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one under electron impact.

The Rising Potential of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Derivatives in Therapeutic and Agrochemical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique structural motif of a cyclopropyl ring attached to a propan-1-one backbone, substituted with a 4-chlorophenyl group, has emerged as a promising scaffold in the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for derivatives of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, offering insights for researchers and professionals in drug discovery and agrochemical development.

Core Structure and Derivatives

The foundational structure, 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, serves as a versatile starting point for the synthesis of a wide array of derivatives. Modifications, particularly at the ketone and cyclopropyl moieties, have yielded compounds with a diverse range of biological activities. This guide will delve into the insecticidal, antifungal, and antibacterial properties of these derivatives.

Synthesis of the Core Scaffold

The preparation of the 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone core is a critical first step. One documented method involves the reaction of 1-cyclopropyl chloroethane with 4-chlorophenylacetonitrile to produce 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile, which is then oxidized to the final ketone.[1] Another approach utilizes the reaction of 4-chlorophenyl cyclopropyl methyl ketone with sodium hydride and methyl iodide.[1]

The synthesis of 1-cyclopropyl chloroethane itself can be achieved by the reduction of cyclopropyl methyl ketone to 1-cyclopropyl ethanol, followed by chlorination.[1]

Synthesis of the core compound.

Biological Activities and Quantitative Data

Derivatives of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one have demonstrated significant potential in several areas of biological activity.

Insecticidal Activity

A notable application of these derivatives is in the development of novel insecticides. Specifically, oxime ether derivatives have been synthesized and tested for their efficacy against common agricultural pests.[2]

| Compound | Target Pest | Concentration (mg/L) | Mortality Rate (%) | Reference |

| 1i | Aphids | 200 | 100 | [2] |

| 1i | Aphids | 12.5 | 85 | [2] |

| 1g | Red Spiders | 200 | 69.95 | [2] |

| 1i | Red Spiders | 200 | 78.57 | [2] |

Experimental Protocol: Insecticidal Activity Bioassay [2]

The insecticidal activity of the compounds was evaluated using a leaf-dip method.

-

Preparation of Test Solutions: The synthesized compounds were dissolved in a small amount of N,N-dimethylformamide (DMF) and diluted with water containing a surfactant (e.g., Triton X-100) to the desired concentrations (e.g., 200 mg/L and 12.5 mg/L).

-

Treatment: Cabbage leaf discs were immersed in the test solutions for a few seconds and then air-dried.

-

Infestation: The treated leaf discs were placed in petri dishes, and a specific number of target insects (e.g., aphids or red spiders) were introduced.

-

Incubation: The petri dishes were maintained under controlled conditions of temperature and humidity.

-

Assessment: Mortality was recorded after a specific time period (e.g., 48 or 72 hours).

Workflow for insecticidal bioassay.

Antifungal Activity

The reduction of the ketone in the core structure to a hydroxyl group has yielded derivatives with notable antifungal properties. Specifically, 1-(4-chlorophenyl)-1-cyclopropyl methanol has shown activity against phytopathogenic fungi.[3]

| Compound | Fungal Strain | Activity | Reference |

| 1-(4-chlorophenyl)-1-cyclopropyl methanol | Botrytis cinerea | Fungistatic | [3] |

| 1-(4-chlorophenyl)-1-cyclopropyl methanol | Colletotrichum gloeosporioides | Fungistatic | [3] |

Experimental Protocol: Antifungal Activity Assay (Broth Microdilution) [4][5]

A common method for assessing antifungal activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Culture Preparation: Fungal strains are cultured in an appropriate broth medium (e.g., Sabouraud Dextrose Broth) to achieve a standardized inoculum density.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in microtiter plates.

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 28-30°C) for a specified period (e.g., 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Antibacterial Activity

Derivatives incorporating a piperazine moiety, specifically [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, have been synthesized and evaluated for their antibacterial potential.[6] While the initial study confirmed antibacterial activity, further quantitative data (e.g., MIC values) against specific bacterial strains would be beneficial for a comprehensive structure-activity relationship analysis.

Amide derivatives containing a cyclopropane ring have also been tested against various bacteria and fungi.[5]

| Compound | Bacterial/Fungal Strain | MIC80 (μg/mL) | Reference |

| F8, F24, F42 | Candida albicans | 16 | [5] |

Experimental Protocol: Antibacterial Activity Assay (Broth Microdilution) [7][8]

Similar to the antifungal assay, the broth microdilution method is standard for determining the MIC of antibacterial compounds.

-

Culture Preparation: Bacterial strains are grown in a suitable broth (e.g., Mueller-Hinton Broth) to a specific optical density.

-

Compound Dilution: The test compounds are serially diluted in the broth in microtiter plates.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: Plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

Structure-Activity Relationships and Future Directions

The preliminary data suggests that modifications to the 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one scaffold can significantly influence its biological activity. The introduction of an oxime ether group appears to be favorable for insecticidal activity, while the reduction of the ketone to an alcohol confers antifungal properties. The addition of amide and piperazine functionalities points towards potential antibacterial applications.

Future research should focus on:

-

Expanding the library of derivatives with systematic modifications to establish clear structure-activity relationships.

-

Conducting broader screening against a wider range of insect pests, fungal pathogens, and bacterial strains, including resistant strains.

-

Elucidating the mechanism of action for the most potent compounds to aid in rational drug design.

-

Investigating the toxicological profiles of promising candidates to assess their safety for therapeutic or agrochemical use.

The 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one framework represents a valuable starting point for the development of new bioactive molecules. The versatility of its chemistry, coupled with the diverse biological activities observed in its derivatives, underscores its importance for future research in medicinal chemistry and crop protection.

References

- 1. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 3. scispace.com [scispace.com]

- 4. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one: A Key Intermediate in Modern Fungicide Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, a pivotal intermediate in the synthesis of potent triazole fungicides, most notably cyproconazole. This document details the chemical properties, various synthetic routes with comparative data, and comprehensive experimental protocols. Furthermore, it elucidates the mechanism of action of its principal fungicidal derivative, cyproconazole, and presents its fungicidal activity against a range of economically important plant pathogens. Visualizations of synthetic workflows and the biochemical pathway of fungicidal action are provided to facilitate a deeper understanding of its role in agrochemical research and development.

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, also known as "PP ketone," is a crucial organic intermediate in the fine chemicals industry, particularly for the production of advanced agrochemicals.[1] Its chemical structure, featuring a chlorophenyl group, a cyclopropyl moiety, and a ketone functional group, makes it a versatile building block for complex molecules with significant biological activity. The primary application of this intermediate is in the synthesis of cyproconazole, a broad-spectrum, systemic triazole fungicide.[1][2] Cyproconazole is highly effective against a variety of fungal diseases in crops such as cereals, coffee, sugar beets, and fruit trees.[1][3] This guide serves as a technical resource for professionals engaged in fungicide research and development, offering detailed insights into the synthesis and application of this important intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is presented in the table below.

| Property | Value |

| IUPAC Name | 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one |

| Common Name | PP ketone[1] |

| CAS Number | 123989-29-7[1] |

| Molecular Formula | C₁₂H₁₃ClO[1] |

| Molecular Weight | 208.68 g/mol [1] |

| Physical State | Liquid[1] |

Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Several synthetic routes for the preparation of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one have been developed, each with its own advantages and disadvantages concerning yield, cost of raw materials, and operational safety. A comparative summary of some of the prominent methods is provided below.

| Method | Key Raw Materials | Key Reagents | Reported Yield | Reference |

| Grignard Reagent Method | 4-Chlorobenzaldehyde, 1,2-dibromoethane | Magnesium | - | [4] |

| Friedel-Crafts Acylation | Chlorobenzene, 2-Cyclopropylpropionyl chloride | Anhydrous aluminum trichloride | - | [5] |

| p-Chlorobenzyl Cyanide Method | p-Chlorobenzyl cyanide, Cyclopropyl methyl ketone | Strong base, Reducing agent (e.g., Magnesium powder) | - | [6] |

| Horner-Wadsworth-Emmons Reaction | α-Alkoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketone | Base (e.g., Sodium amide, Sodium tert-butoxide) | Purity: 97.6% | [7] |

| From 1-Cyclopropyl Chloroethane | 1-Cyclopropyl chloroethane, 4-Chlorophenylacetonitrile | - | - | |

| From Cyclopropyl Acetaldehyde | Cyclopropyl propionaldehyde, p-Chlorophenyl diazonium salt | Hydroxylamine hydrochloride, Catalyst | High | [8] |

Experimental Protocols

Detailed methodologies for key synthetic routes are outlined below.

Method 1: Synthesis via Horner-Wadsworth-Emmons Reaction [7]

This method involves the reaction of an α-alkoxy p-chlorobenzyl phosphonate with cyclopropyl methyl ketone, followed by hydrolysis.

-

Step 1: Preparation of 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene. A mixture of diethyl α-methoxy p-chlorobenzyl phosphonate (30.7 g, 0.10 mol) and an organic solvent is prepared. To this, a base such as sodium amide or sodium tert-butoxide is added. Cyclopropyl methyl ketone is then added dropwise, maintaining the reaction temperature between 0°C and 40°C. The reaction is typically stirred for 2 to 8 hours.

-

Step 2: Hydrolysis to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. The resulting alkoxy propylene derivative is hydrolyzed under acidic conditions. An acid such as hydrochloric acid, sulfuric acid, or acetic acid is used in a reaction medium of water or a mixture of water and an organic solvent (e.g., methanol, ethanol, tetrahydrofuran). The reaction is carried out at a temperature of 20°C to 40°C for 3 to 10 hours. The final product is obtained after extraction and purification, yielding a light yellow oil with a purity of up to 97.6%.[7]

Method 2: Synthesis from 1-Cyclopropyl Chloroethane

This route involves the reaction of 1-cyclopropyl chloroethane with 4-chlorophenylacetonitrile.

-

Step 1: Synthesis of 1-Cyclopropyl Chloroethane. Cyclopropyl methyl ketone (8.4g, 0.1mol) is reduced with potassium borohydride (2.2g, 0.04mol) in a mixture of methanol (42g) and water (42g) at room temperature for 4 hours to yield 1-cyclopropylethanol (yield: 99%). The resulting alcohol is then chlorinated using thionyl chloride (14.3g, 0.12mol) at 10°C for 4 hours to produce 1-cyclopropyl chloroethane.

-

Step 2: Synthesis of 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone. 1-Cyclopropyl chloroethane is then reacted with 4-chlorophenylacetonitrile to produce 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile. This intermediate is subsequently oxidized to yield the final product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

Method 3: Synthesis via Friedel-Crafts Acylation [5]

This classic electrophilic aromatic substitution involves the acylation of chlorobenzene.

-

Step 1: Preparation of 2-Cyclopropylpropionyl Chloride. 2-Cyclopropylpropionaldehyde is oxidized to 2-cyclopropylpropanoic acid, which is then reacted with thionyl chloride to form 2-cyclopropylpropionyl chloride.

-

Step 2: Friedel-Crafts Reaction. The 2-cyclopropylpropionyl chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride, to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. The reaction is typically carried out in an inert solvent.

Synthesis Workflow Diagrams

Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one via HWE Reaction.

Synthesis of Cyproconazole from its Intermediate.

Application in Fungicide Synthesis: Cyproconazole

The primary industrial application of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one is as a key intermediate in the synthesis of the triazole fungicide, cyproconazole.[2][7][9] The synthesis of cyproconazole from this intermediate typically involves a ring-opening reaction of an epoxide intermediate with 1H-1,2,4-triazole.

Synthesis of Cyproconazole

A common synthetic route involves the conversion of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one to an epoxide, followed by a nucleophilic ring-opening with 1,2,4-triazole.

-

Step 1: Epoxidation. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is reacted with a sulfur ylide, such as one generated from trimethylsulfoxonium iodide and a strong base, to form the corresponding epoxide.

-

Step 2: Ring-opening reaction. The epoxide intermediate is then reacted with 1H-1,2,4-triazole in the presence of a base, such as sodium hydride, to yield cyproconazole.[10] The reaction is typically heated to reflux to ensure completion.

Fungicidal Activity and Mechanism of Action of Cyproconazole

Cyproconazole is a systemic fungicide with both protective and curative properties.[11] It is effective against a broad spectrum of plant pathogenic fungi, including those responsible for rusts, powdery mildew, and leaf spots on a variety of crops.[3]

Mechanism of Action

Cyproconazole belongs to the class of demethylation inhibitor (DMI) fungicides.[12] Its mode of action is the inhibition of the C14-demethylase enzyme (cytochrome P450 monooxygenase), which is essential for the biosynthesis of ergosterol.[1][12] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its structure and function. By inhibiting ergosterol biosynthesis, cyproconazole disrupts the fungal cell membrane, leading to the inhibition of fungal growth and eventual cell death.[1][3] This targeted action makes it highly effective against fungi, with minimal impact on the host plant.

Mechanism of action of Cyproconazole via inhibition of ergosterol biosynthesis.

Fungicidal Activity of Cyproconazole

The following table summarizes the in vitro activity of cyproconazole against various plant pathogenic fungi. The values are presented as either the Minimum Inhibitory Concentration (MIC) or the Effective Concentration for 50% inhibition (EC₅₀).

| Fungal Species | Disease | Crop | Activity (µg/mL) | Reference |

| Aspergillus fumigatus | - | - | MIC: 0.064-0.128 | [13] |

| Geotrichum citri-aurantii | Sour Rot | Lemon | Mean EC₅₀: 0.32-0.34 | [14] |

| Geotrichum candidum | Sour Rot | Lemon | Mean EC₅₀: >9.55 | [14] |

| Puccinia graminis f. sp. tritici | Stem Rust | Wheat | - | [3] |

| Blumeria graminis | Powdery Mildew | Cereals | - | [15] |

| Zymoseptoria tritici | Septoria Leaf Blotch | Wheat | - | [3] |

| Rhynchosporium secalis | Leaf Scald | Barley | - | [13] |

| Fusarium culmorum | Head Blight, Root Rot | Wheat | - | [16] |

Note: The efficacy of cyproconazole can be influenced by the specific fungal strain and the formulation of the fungicide.

Conclusion

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is a cornerstone intermediate for the synthesis of the highly effective triazole fungicide, cyproconazole. The various synthetic routes available offer flexibility in manufacturing, with methods like the Horner-Wadsworth-Emmons reaction providing high purity products. The resulting fungicide, cyproconazole, demonstrates broad-spectrum activity by effectively inhibiting ergosterol biosynthesis, a critical pathway for fungal survival. This technical guide provides a comprehensive resource for researchers and professionals in the agrochemical field, consolidating key information on the synthesis, mechanism of action, and fungicidal efficacy related to this important chemical intermediate. Continued research into optimizing the synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one and exploring new derivatives can lead to the development of even more effective and environmentally benign crop protection solutions.

References

- 1. Effectivenss of fungicides in scald (Rhynchosporium secalis) control on wheat (Triticum aestivum (L.) Thell) [ijias.issr-journals.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. researchtrend.net [researchtrend.net]

- 6. researchgate.net [researchgate.net]

- 7. fgsc.net [fgsc.net]

- 8. Biological Forum – An International Journal | International Journal on Emerging Technologies | Research Trend [researchtrend.net]

- 9. Frontiers | The adaptation of Fusarium culmorum to DMI Fungicides Is Mediated by Major Transcriptome Modifications in Response to Azole Fungicide, Including the Overexpression of a PDR Transporter (FcABC1) [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. researchgate.net [researchgate.net]

- 15. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one in Cyproconazole Synthesis

Abstract: This technical guide provides a comprehensive analysis of the pivotal role of the chemical intermediate, 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one, in the synthesis of cyproconazole, a broad-spectrum triazole fungicide. We will explore the strategic importance of this key intermediate, detail the primary synthetic pathways leading to its formation, and provide an in-depth examination of its subsequent transformation into the final active ingredient. This document is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, offering field-proven insights and detailed experimental methodologies grounded in authoritative sources.

Introduction to Cyproconazole: A Systemic Triazole Fungicide

Cyproconazole is a highly effective systemic fungicide used to control a wide range of fungal diseases in various crops, including cereals, coffee, sugar beets, and fruit trees.[1][2] As a member of the triazole class of fungicides, its mechanism of action involves the inhibition of sterol demethylation, a critical step in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.[3] This disruption of membrane function ultimately impedes fungal growth, providing protective, curative, and eradicant action against pathogens.[1][3]

The molecular structure of cyproconazole is complex, featuring a 4-chlorophenyl group, a cyclopropyl moiety, and a 1H-1,2,4-triazole ring linked to a chiral butane backbone. The commercial product is typically a racemic mixture of diastereomers and their respective enantiomers.[1][2] The efficient construction of this intricate structure is a key challenge in its commercial production, which relies on a multi-step chemical synthesis.

The Central Intermediate: 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

At the heart of modern cyproconazole synthesis lies the key intermediate, 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one , often referred to as PP ketone.[4][5] This molecule is strategically vital as it contains the foundational carbon skeleton of the final product: the 4-chlorophenyl ring and the cyclopropyl-propane unit. The carbonyl (ketone) group is the most critical feature of this intermediate, serving as the reactive site for the subsequent chemical transformations required to introduce the final two key functionalities: the hydroxyl group and the triazole ring.

The synthesis of cyproconazole can be logically bifurcated into two major stages:

-

Formation of the Key Ketone Intermediate: The efficient and cost-effective production of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one.

-

Conversion to Cyproconazole: The transformation of the ketone into the final triazole alcohol.

This guide will focus primarily on the second stage, where the ketone's role is most pronounced, after briefly summarizing the pathways to its formation.

Synthetic Pathways to the Key Intermediate

The industrial demand for cyproconazole has driven the development of several distinct methods to synthesize 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. The choice of a specific route often depends on factors like raw material cost, operational safety, reaction yield, and purity.[6][7]

| Synthesis Method | Key Raw Materials | Core Reaction Type | Advantages | Challenges & Considerations | Reference |

| Friedel-Crafts Reaction | Chlorobenzene, Cyclopropyl Acetyl Chloride | Electrophilic Aromatic Substitution | Direct introduction of the cyclopropyl-acetyl group. | Requires Lewis acid catalyst; potential for isomeric impurities. | [6][8] |

| Grignard Reaction & Oxidation | 4-Chlorobenzaldehyde, Allyl Grignard Reagent | Nucleophilic Addition, Cyclopropanation, Oxidation | Well-established reactions. | Requires handling of highly reactive Grignard reagents; multi-step process. | [8][9] |

| Nitrile Pathway | 4-Chlorophenylacetonitrile, 1-Cyclopropyl Chloroethane | Nucleophilic Substitution, Oxidation | Avoids highly reactive organometallics. | Can involve multiple steps with intermediate purifications. | [6][10] |

| Homer-Wadsworth-Emmons | α-Alkoxy p-chlorobenzyl phosphonate, Cyclopropyl Methyl Ketone | Olefination, Hydrolysis | Provides a novel route with good control. | Requires preparation of a specialized phosphonate reagent. | [5] |

These varied approaches highlight the intermediate's significance, justifying the extensive research into optimizing its production.

From Ketone to Fungicide: The Core Transformation Workflow

The conversion of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one to cyproconazole is a masterful application of organic synthesis, primarily involving a two-step sequence: epoxidation followed by nucleophilic ring-opening .

Caption: High-level workflow for the conversion of the key ketone intermediate to cyproconazole.

Step 1: Epoxidation via Sulfur Ylide Reaction

The first critical transformation is the conversion of the ketone's carbonyl group into an epoxide (oxirane) ring. This is most effectively achieved through the Corey-Chaykovsky reaction , which utilizes a sulfur ylide.

Causality: The choice of a sulfur ylide reaction is deliberate. Unlike phosphorus ylides (used in the Wittig reaction) which would form an alkene, sulfur ylides react with ketones to form epoxides. This epoxide is the perfect electrophilic intermediate for the subsequent introduction of the triazole nucleophile. The three-membered, strained oxirane ring is primed for a ring-opening reaction, which is energetically favorable.

The sulfur ylide is typically prepared in situ from the reaction of a thioether (like dimethyl sulfide) or a sulfoxonium salt (like trimethylsulfoxonium iodide) with a strong base.[7][9]

Caption: The epoxidation reaction step forming the critical oxirane intermediate.

Step 2: Nucleophilic Ring-Opening with 1,2,4-Triazole

With the epoxide intermediate, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane, successfully formed, the final step is the introduction of the triazole ring.[11] This is accomplished through a nucleophilic ring-opening reaction.

Causality: 1,2,4-Triazole is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form the highly nucleophilic triazolide anion.[12][13] This anion then attacks one of the carbon atoms of the epoxide ring. The steric hindrance around the quaternary carbon (bonded to the chlorophenyl and cyclopropyl groups) directs the attack to the less hindered terminal carbon of the epoxide. This attack opens the strained ring and, upon workup, forms the tertiary alcohol, completing the synthesis of the cyproconazole molecule. The use of a polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is common to facilitate this type of nucleophilic reaction.[12]

Experimental Protocols

The following protocols are synthesized from methodologies described in the patent literature and represent a standard laboratory-scale approach. All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Epoxidation of the Ketone Intermediate[11]

-

Reagents & Setup:

-

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (1 equivalent)

-

Thioether (e.g., dimethyl sulfide, 1.5 equivalents)

-

Methylating agent (e.g., dimethyl sulfate, 1.1 equivalents)

-

Base (e.g., powdered potassium hydroxide, 1.5 equivalents)

-

Solvent (e.g., Toluene or Isobutanol)

-

Reaction flask equipped with a magnetic stirrer, thermometer, and addition funnel.

-

-

Procedure:

-

To the reaction flask, add the thioether and solvent.

-

Cool the mixture to below 25°C in an ice bath.

-

Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining the temperature below 25°C.

-

Stir the resulting mixture for 2-4 hours to allow for the formation of the sulfur ylide precursor.

-

Add the 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one to the mixture.

-

Add the powdered potassium hydroxide portion-wise, maintaining a reaction temperature of approximately 40°C.

-

Stir the reaction for 18-24 hours, monitoring the consumption of the starting ketone by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically >99% conversion), pour the reaction mixture into cold water.

-

Extract the aqueous layer with an organic solvent (e.g., toluene).

-

Wash the combined organic layers with water until neutral.

-

Remove the solvent under reduced pressure to yield crude 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane. The product can be used in the next step with or without further purification.

-

Protocol: Ring-Opening with 1,2,4-Triazole[12][13]

-

Reagents & Setup:

-

Crude 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane (1 equivalent)

-

1,2,4-Triazole (1.5 - 2.5 equivalents)

-

Base (e.g., sodium hydride 60% dispersion in oil, or potassium carbonate, 1.5 equivalents)

-

Solvent (e.g., N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF))

-

Reaction flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

-

-

Procedure:

-

Under a nitrogen atmosphere, add 1,2,4-triazole and the solvent (NMP) to the reaction flask.

-

Carefully add the base (e.g., sodium hydride) portion-wise. Note: Hydrogen gas evolution will occur. Allow the mixture to stir until gas evolution ceases, indicating the formation of the sodium triazolide salt.

-

Add the crude epoxide intermediate to the reaction mixture.

-

Heat the reaction mixture to 100-120°C.

-

Maintain the temperature and stir for several hours, monitoring the reaction progress by GC or HPLC until the epoxide is consumed.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or toluene).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude cyproconazole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., xylene or an alcohol/hexane mixture) to yield high-purity cyproconazole.[12]

-

Conclusion

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one is not merely an intermediate in the synthesis of cyproconazole; it is the central molecular scaffold upon which the final active ingredient is constructed. Its ketone functionality is the key reactive handle that enables a sophisticated and efficient two-step transformation—epoxidation followed by nucleophilic ring-opening—to install the essential hydroxyl and triazole groups. The various synthetic routes developed for its production underscore its industrial importance, while the elegance of its conversion to cyproconazole showcases a powerful strategy in modern agrochemical manufacturing. Understanding the pivotal role of this intermediate is fundamental for any scientist or researcher involved in the synthesis, development, or optimization of triazole-based fungicides.

References

-

Cyproconazole (Ref: SAN 619). (2025). AERU - University of Hertfordshire. [Link]

-

1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone. (n.d.). Heben Pesticide. [Link]

-

The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. (2014). Patsnap Eureka. [Link]

-

CYPROCONAZOLE (239). (2010). FAO. [Link]

-

Cyproconazole. (n.d.). Wikipedia. [Link]

- Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. (2016).

- Preparation method of cyproconazole key intermediate 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (2012).

-

Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (2013). Patsnap Eureka. [Link]

- Method for synthesizing chiral cyproconazole. (2010).

- Preparation method of cyproconazole. (2016).

- Preparation method of cyproconazole. (2017).

- Production method for 1-(4-chlorophenyl)-2-cyclopropylpropane-1-one and by-product therefor. (2009).

- Method for preparing cyproconazole by cyclopropyl methyl ketone. (2013).

- Preparation process for cyproconazole. (2010).

Sources

- 1. Cyproconazole (Ref: SAN 619) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. Cyproconazole - Wikipedia [en.wikipedia.org]

- 4. 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone - HEBEN [hb-p.com]

- 5. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 6. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101857576B - Method for preparing cyproconazole by cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 9. CN105820128A - Preparation method of cyproconazole - Google Patents [patents.google.com]

- 10. CN102675074A - Preparation method of cyproconazole key intermediate 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]

- 11. CN101565406B - Preparation process for cyproconazole - Google Patents [patents.google.com]

- 12. CN101798290A - Method for synthesizing chiral cyproconazole - Google Patents [patents.google.com]

- 13. CN106588793A - Preparation method of cyproconazole - Google Patents [patents.google.com]

Potential Insecticidal Properties of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of research into the potential insecticidal properties of analogues of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. This class of compounds, characterized by a chlorophenyl moiety and a cyclopropyl group, has shown promise in preliminary studies, particularly as oxime ether derivatives. This document details the synthesis of these compounds, summarizes the available quantitative data on their insecticidal efficacy, outlines relevant experimental protocols for bioassays, and explores potential mechanisms of action based on their structural characteristics. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel insecticides.

Introduction

The continuous need for novel insecticides with improved efficacy, selectivity, and safety profiles drives ongoing research in agrochemical development. Cyclopropane-containing compounds have a history of successful application in insecticide chemistry, most notably in the pyrethroid class, where the cyclopropane ring is a key structural feature contributing to their potent insecticidal activity. The compound 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one serves as a core scaffold for the development of new potential insecticides. This guide focuses on the synthesis, activity, and proposed mechanisms of its analogues.

Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one and its Analogues

The synthesis of the parent compound, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, can be achieved through various patented methods. A common approach involves the reaction of a cyclopropyl-containing precursor with a 4-chlorophenyl derivative.

One synthetic route involves the following steps[1][2]:

-

Reduction of cyclopropyl methyl ketone to yield 1-cyclopropylethanol.

-

Chlorination of 1-cyclopropylethanol to produce 1-cyclopropyl chloroethane.

-

Reaction of 1-cyclopropyl chloroethane with 4-chlorophenylacetonitrile to form 2-(4-chlorophenyl)-3-cyclopropyl butyronitrile.

-

Oxidation of the butyronitrile intermediate to yield the final product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

Another patented method describes the reaction of 4-chlorophenyl cyclopropyl methyl ketone with sodium hydride and methyl iodide to obtain the target compound[2].

The synthesis of the insecticidally active oxime ether analogues starts from the parent ketone. A general scheme is presented below, based on the derivatization method.

References

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, a key chemical intermediate in the synthesis of the broad-spectrum triazole fungicide, cyproconazole. The document details its discovery and history, physical and chemical properties, various synthetic routes with detailed experimental protocols, and available toxicological data. The information is presented to be a valuable resource for researchers, chemists, and professionals involved in agrochemical and pharmaceutical development.

Introduction

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS No. 123989-29-7) is a ketone derivative that has garnered significant attention in the field of agrochemicals. Its primary importance lies in its role as a crucial precursor for the synthesis of cyproconazole, a systemic fungicide effective against a wide range of fungal pathogens in various crops. Understanding the synthesis and properties of this intermediate is essential for the efficient and cost-effective production of cyproconazole. This guide aims to consolidate the available technical information on 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, covering its history, synthesis, and chemical characteristics.

Discovery and History

The discovery of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one is intrinsically linked to the development of the triazole fungicide cyproconazole by Sandoz AG (now Syngenta). The earliest significant disclosure of a synthetic pathway leading to cyproconazole, and therefore implicitly involving this intermediate, appears in patents filed in the early 1980s. For instance, U.S. Patent 4,664,696, filed in March 1983, describes the synthesis of alpha-phenyl- or benzyl-alpha-cyclopropylalkylene-1H-imidazole- and 1,2,4-triazole-1-ethanols, the chemical class to which cyproconazole belongs.[1] While the patent may not explicitly name 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one in its primary claims, the synthetic routes described for related structures strongly imply its use as a key building block.

The development of this intermediate was driven by the need for an efficient method to construct the specific chemical scaffold of cyproconazole, which features a cyclopropyl group adjacent to a substituted phenyl ring. Over the years, numerous patents have been filed detailing various and improved methods for the synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, highlighting its industrial importance. These synthetic routes have evolved to improve yield, reduce costs, and enhance safety and environmental profiles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃ClO | [2] |

| Molecular Weight | 208.68 g/mol | [2] |

| CAS Number | 123989-29-7 | [2][3] |

| Appearance | Light yellow oil | US Patent 9,227,900 B2 |

| Boiling Point | 310.3 ± 15.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |

| LogP | 3.9 | [2] |

| Vapor Pressure | 0.22-0.35 Pa at 20-25 °C |

Synthesis of 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Several synthetic routes for 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one have been developed, primarily documented in patent literature. These methods often vary in starting materials, reagents, and overall efficiency. Below are detailed protocols for some of the key synthetic strategies.

Homer-Wadsworth-Emmons (HWE) Reaction Route

This modern approach utilizes an HWE reaction to construct the carbon skeleton, followed by hydrolysis.

Experimental Workflow:

Figure 1: Homer-Wadsworth-Emmons reaction route.

Experimental Protocol:

-

Step 1: Synthesis of the Alkoxy Propylene Derivative: In a suitable organic solvent, α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone are reacted in the presence of a strong base such as sodium amide or sodium tert-butoxide. The reaction is typically carried out at a temperature between 0°C and 40°C.

-

Step 2: Hydrolysis: The resulting alkoxy propylene derivative is then hydrolyzed under acidic conditions, for example, using hydrochloric acid or sulfuric acid in a solvent mixture such as water and an organic solvent. This step yields 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one. A purity of 97.6% has been reported for the product obtained via this method after distillation.[5]

Grignard Reagent Route

This classical organometallic approach involves the reaction of a Grignard reagent with a suitable precursor.

Experimental Workflow:

References